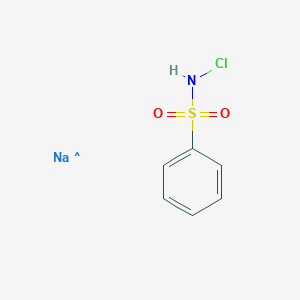

Sodium N-chlorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6ClNNaO2S |

|---|---|

Molecular Weight |

214.63 g/mol |

InChI |

InChI=1S/C6H6ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5,8H; |

InChI Key |

SVPRVJIDOLJYQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCl.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium N-chlorobenzenesulfonamide (Chloramine-B)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B. This versatile compound serves as a valuable reagent in organic synthesis and as a disinfectant.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthesis and analytical workflows.

Synthesis of this compound

The synthesis of Chloramine-B is typically achieved through the N-chlorination of benzenesulfonamide (B165840). The most common method involves the reaction of benzenesulfonamide with chlorine gas in an alkaline solution.

Experimental Protocol

A widely utilized method for the preparation of this compound is as follows:

-

Preparation of Sodium Benzenesulfonamide Solution: In a suitable reaction vessel equipped with a stirrer, gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N sodium hydroxide (B78521) (NaOH) solution at 298 K (25 °C).[4] Continue stirring until a homogeneous solution is obtained.

-

Filtration: Filter the resulting solution to remove any insoluble impurities.

-

Chlorination: Heat the filtrate to a temperature range of 338-343 K (65-70 °C).[4] Bubble chlorine gas slowly into the solution over a period of one hour with continuous stirring.

-

Reaction Completion and Isolation: After the addition of chlorine is complete, continue stirring the mixture for an additional hour at the same temperature. Following this, heat the mixture to 358 K (85 °C) and filter the hot solution through a Schott's funnel to collect the precipitated product.[4]

-

Drying and Purity: The resulting this compound is then washed, dried, and can be recrystallized from water to achieve high purity.[5] The purity can be assessed by determining the active chlorine content, which is typically around 26-28%.[1]

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Characterization of this compound

The characterization of the synthesized Chloramine-B is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic methods and titrimetric analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₅SO₂NClNa | [2] |

| Molar Mass (anhydrous) | 213.62 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Active Chlorine Content | ~28% | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides structural information about the molecule.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectra are typically recorded on solid samples as KBr pellets.[5]

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 |

| S=O Asymmetric Stretch | ~1350 |

| S=O Symmetric Stretch | ~1160 |

| C=C Aromatic Stretch | ~1450 |

| S-N Stretch | ~940 |

| N-Cl Stretch | ~690 |

Note: The exact positions of the peaks can vary slightly.

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Spectra are typically recorded in D₂O with an internal standard like tetramethylsilane (B1202638) (TMS).[5]

¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) |

| H-2, H-6 (ortho) | ~7.82 |

| H-3, H-4, H-5 (meta, para) | ~7.53 |

¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (ipso) | ~142 |

| C-2, C-6 (ortho) | ~129 |

| C-3, C-5 (meta) | ~132 |

| C-4 (para) | ~127 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Titrimetric Analysis for Active Chlorine Content

The determination of the active chlorine content is a critical quality control parameter and is commonly performed by iodometric titration.[2][5]

-

Sample Preparation: Accurately weigh a known amount of the synthesized Chloramine-B and dissolve it in distilled water.

-

Reaction with Iodide: To this solution, add an excess of 10% potassium iodide (KI) solution and dilute sulfuric acid.[2] The Chloramine-B will oxidize the iodide ions to iodine.

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the solution turns a pale yellow color.

-

Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

Calculation: The active chlorine content can be calculated from the volume of sodium thiosulfate solution used.

Caption: Workflow for the iodometric titration of Chloramine-B.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The provided workflows offer a clear visual representation of the key processes involved. Adherence to these methodologies will ensure the reliable preparation and characterization of this important chemical compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Chloramine-B

Chloramine-B, a sulfonamide-derived organochlorine compound, serves as a versatile reagent in both industrial and laboratory settings. Primarily recognized for its role as a disinfectant and a mild oxidizing agent, its reactivity and efficacy are intrinsically linked to its distinct chemical structure and properties. This technical guide provides a comprehensive overview of Chloramine-B, detailing its physicochemical characteristics, methodologies for its structural confirmation, and relevant experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

Chloramine-B is a white crystalline powder, often with a faint odor of chlorine.[1] It is the sodium salt of N-chlorobenzenesulfonamide.[2] The presence of an active chlorine atom contributes to its oxidizing and disinfectant properties.[3] The compound is relatively stable, losing only about 0.1% of its effective chlorine content after being kept in an airtight container for a year.[4][5][6]

Quantitative Data Summary

A summary of the key quantitative properties of Chloramine-B is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | sodium benzenesulfonyl(chloro)azanide | [7] |

| N-chlorobenzenesulfonamide sodium salt | [2][4] | |

| Chemical Formula | C₆H₅ClNNaO₂S | [7][8] |

| Molecular Weight | 213.62 g/mol | [4][7][8][9] |

| Melting Point | 170-173 °C | [7] |

| 189 - 190 °C | [10] | |

| Boiling Point | 189 °C (at 101,325 Pa) | [10][11] |

| Solubility in Water | Soluble in 20 parts water | [2][7] |

| 221.2 g/L at 20 °C | [12] | |

| 0.1 g/mL | [10] | |

| Solubility in other solvents | Soluble in ethanol; Very sparingly soluble in ether and chloroform.[1][2] | |

| Appearance | White to off-white crystalline powder | [1][4] |

| pKa | 1.88 (at 20 °C) | [10] |

| pH of Solution | 9.0 - 11.0 | [4][6] |

| Active Chlorine Content | ~26-28% | [4][5][6] |

Structure Elucidation

The definitive structure of Chloramine-B is established through a combination of spectroscopic and crystallographic techniques. These methods provide insights into the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule.

Spectroscopic Analysis

Modern spectroscopic methods are fundamental in confirming the structure of synthesized Chloramine-B.

-

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. For Chloramine-B, the IR spectrum is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), the benzene (B151609) ring (C=C and C-H stretching), and the C-S and S-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework. The ¹H NMR spectrum would show signals corresponding to the protons on the benzene ring, with their chemical shifts and splitting patterns providing information about their substitution pattern. The ¹³C NMR would similarly display distinct signals for the carbon atoms of the phenyl group and indicate their chemical environment.

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.[13][14] The mass spectrum of Chloramine-B would exhibit a molecular ion peak corresponding to its molecular weight.[15]

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous determination of the atomic and molecular structure of a crystalline solid.[16] This technique allows for the precise measurement of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice. For Chloramine-B, this analysis would confirm the geometry around the sulfur atom, the planarity of the benzene ring, and the location of the sodium and chlorine atoms.

Experimental Protocols

Synthesis of Chloramine-B

A common method for the preparation of Chloramine-B involves the reaction of benzenesulfonamide (B165840) with sodium hydroxide, followed by chlorination.[17]

Materials:

-

Benzenesulfonamide

-

4-5 N Sodium Hydroxide (NaOH) solution

-

Chlorine gas

Procedure:

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298 K with continuous stirring.

-

Continue stirring until the solution becomes homogeneous, and then filter it.

-

Heat the filtrate to a temperature between 338 K and 343 K.

-

Slowly bubble chlorine gas through the heated solution over a period of one hour.

-

Maintain the reaction mixture at the same temperature and continue stirring for an additional hour.

-

Increase the temperature to 358 K and filter the product through a Schott's funnel.

-

The expected yield of Chloramine-B is approximately 99%.[17]

General Protocol for Spectroscopic and Crystallographic Analysis

While specific instrument parameters will vary, the general workflow for the structural analysis of a synthesized solid compound like Chloramine-B is as follows:

1. Sample Preparation:

-

IR Spectroscopy: A small amount of the dry sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull with Nujol.

-

NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) for analysis.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent, and is then ionized.

-

X-Ray Crystallography: A high-quality single crystal of suitable size (typically > 0.1 mm in all dimensions) must be grown from a solution of the compound.[18]

2. Data Acquisition:

-

The prepared sample is analyzed using the respective spectrometer or diffractometer to obtain the raw data (spectrum or diffraction pattern).

3. Data Processing and Interpretation:

-

The raw data is processed using specialized software.

-

The processed spectra and diffraction data are then interpreted to deduce the chemical structure, including functional groups, atomic connectivity, and three-dimensional arrangement of atoms.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of Chloramine-B.

Caption: Workflow for Synthesis and Characterization of Chloramine-B.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Chloramine-B [drugfuture.com]

- 3. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]

- 4. Chloramine B [kingvolt.com]

- 5. Chloramine B | 127-52-6 [chemicalbook.com]

- 6. Chloramine B [kdrchem.com]

- 7. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloramine-B | The Merck Index Online [merckindex.rsc.org]

- 9. scbt.com [scbt.com]

- 10. Chloramine B CAS#: 127-52-6 [m.chemicalbook.com]

- 11. 127-52-6 CAS MSDS (Chloramine B) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chemos.de [chemos.de]

- 13. lehigh.edu [lehigh.edu]

- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 15. youtube.com [youtube.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 18. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

The Oxidative Power of Sodium N-chlorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, is a versatile and potent oxidizing agent with wide-ranging applications in organic synthesis and analytical chemistry. As a source of electrophilic chlorine, its reactivity is intricately linked to the reaction medium, particularly the pH. This technical guide provides an in-depth exploration of the mechanism of action of Chloramine-B as an oxidant. It delves into the nature of its reactive species in various media, summarizes key kinetic and thermodynamic data from studies on diverse organic substrates, and presents detailed experimental protocols for investigating its oxidative properties. Furthermore, this document employs visualizations to elucidate complex reaction pathways and experimental workflows, offering a comprehensive resource for professionals in research and development.

Introduction

This compound (Chloramine-B, CAB) is an organic N-haloamine, analogous to the more commonly known Chloramine-T.[1] It is a stable, crystalline solid that serves as a valuable source of "active chlorine" in its +1 oxidation state.[2] This property makes it an effective oxidizing agent for a wide array of functional groups, contributing to its utility in synthetic organic chemistry and as a disinfectant.[1][2][3] The versatility of Chloramine-B stems from the various reactive species it can generate in aqueous solutions, the nature of which is highly dependent on the pH of the medium.[4][5] Understanding the underlying mechanisms of its oxidative action is crucial for optimizing its application in various chemical transformations.

The Reactive Species of Chloramine-B

In aqueous solutions, Chloramine-B exists in equilibrium with several species, each exhibiting different oxidizing potentials. The predominant reactive species is dictated by the pH of the solution.

-

In Acidic Medium: In the presence of acid, Chloramine-B is protonated to form its conjugate free acid, N-chlorobenzenesulfonamide (C6H5SO2NHCl).[4] This species is often postulated as the primary reactive oxidizing species in acidic conditions.[4] Further protonation or hydrolysis can also lead to the formation of dichloramine-B (C6H5SO2NCl2) and hypochlorous acid (HOCl), which are also potent oxidants.[1]

-

In Alkaline Medium: In alkaline solutions, Chloramine-B can hydrolyze to form the benzenesulfonamide (B165840) anion and hypochlorite (B82951) (OCl-).[5] The anion of Chloramine-B (C6H5SO2NCl-) is also considered a likely reactive species in base-catalyzed reactions.[6]

The equilibrium between these species is dynamic, and the specific oxidant involved in a reaction will depend on the substrate and the precise reaction conditions.

Mechanism of Oxidation: Kinetic and Mechanistic Insights

The oxidation of various organic substrates by Chloramine-B has been the subject of numerous kinetic and mechanistic investigations. These studies, typically conducted under pseudo-first-order conditions with respect to the oxidant, have provided valuable insights into the reaction pathways.

General Mechanistic Scheme

A common theme in the oxidation by Chloramine-B involves the following general steps:

-

Formation of the Active Oxidizing Species: As discussed, the initial step is the formation of the relevant reactive species (e.g., C6H5SO2NHCl in acidic media) from Chloramine-B.

-

Interaction with the Substrate: The active oxidant then interacts with the substrate. This can occur via an electrophilic attack by the positive chlorine atom on an electron-rich center of the substrate.[7]

-

Formation of an Intermediate Complex: This interaction often leads to the formation of an intermediate complex.

-

Rate-Determining Step: The decomposition of this intermediate complex is frequently the slow, rate-determining step of the reaction.

-

Product Formation: Subsequent fast steps lead to the formation of the final oxidation products and the reduced form of the oxidant, benzenesulfonamide (C6H5SO2NH2), and sodium chloride.[4]

Signaling Pathway for Oxidation in Acidic Medium

The following diagram illustrates a generalized mechanism for the oxidation of a substrate (S) by Chloramine-B in an acidic medium, where the conjugate free acid is the primary oxidant.

Quantitative Data on Oxidation Reactions

The following tables summarize kinetic and thermodynamic data from various studies on the oxidation of different organic substrates by Chloramine-B.

Kinetic Data

| Substrate | Medium | Rate Law | Reference |

| Butacaine Sulfate | Acidic (HClO₄) | rate = k[CAB][Substrate]ˣ, where x < 1 | |

| Tetracaine Hydrochloride | Acidic (HClO₄) | rate = k[CAB][Substrate]ˣ, where x is fractional | [4] |

| Cysteine | Acidic (HClO₄) | rate = k[CAB][Cysteine][H⁺]⁻ʸ, where y is fractional | [8] |

| Hexosamines | Alkaline | rate = k[CAB][Sugar][OH⁻]ˣ, where x < 1 | [7] |

| Methylpentoses | Alkaline | rate = k[CAB][Substrate][OH⁻] | [6] |

| Levetiracetam | Acidic (HCl) | rate = k[CAB][Substrate][HCl]ˣ, where x is fractional | [9] |

| n-Propylamine & n-Butylamine | Alkaline | rate = k'[oxidant][amine]⁰[OH⁻]ˣ, where x is fractional | [5] |

Thermodynamic Activation Parameters

| Substrate | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) | Reference |

| Butacaine Sulfate | 65.4 | 62.8 | -84.2 | 88.4 | |

| Tetracaine Hydrochloride | 70.2 | 67.7 | -68.9 | 88.6 | [4] |

| Levetiracetam | 74.3 | 71.7 | -61.2 | 90.6 | [9] |

Experimental Protocols

This section provides a detailed methodology for a typical kinetic study of oxidation by Chloramine-B.

Materials and Reagents

-

This compound (Chloramine-B, analytical grade)

-

Substrate (e.g., Butacaine sulfate, analytical grade)

-

Perchloric acid (HClO₄, analytical grade)

-

Sodium perchlorate (B79767) (NaClO₄, for maintaining ionic strength)

-

Potassium iodide (KI)

-

Standard sodium thiosulfate (B1220275) solution

-

Starch indicator

-

Doubly distilled water

Experimental Workflow for Kinetic Measurements

The following diagram outlines the typical workflow for a kinetic experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]

- 3. Chloramine-B Definition & Meaning Manufacturer - Jinli Chemical [en.jinlichemical.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. ias.ac.in [ias.ac.in]

- 7. This compound as a Selective Oxidant for Hexosamines in Alkaline Medium: A Kinetic and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. wjbphs.com [wjbphs.com]

An In-depth Technical Guide on the Solubility of Sodium N-chlorobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, in various organic solvents. This document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents logical workflows through diagrammatic representations to support research and development activities.

Introduction to this compound (Chloramine-B)

This compound (C₆H₅ClNNaO₂S) is a versatile chemical reagent widely used as a disinfectant, antiseptic, and an oxidizing agent in organic synthesis.[1] Its efficacy in various applications is often dependent on its solubility in different solvent systems. Understanding the solubility profile of Chloramine-B is therefore crucial for optimizing reaction conditions, formulation development, and ensuring its effective use in both laboratory and industrial settings.[1]

Qualitative Solubility Profile

Multiple sources provide a general qualitative assessment of Chloramine-B's solubility. It is readily soluble in water and ethanol (B145695).[2][3] Conversely, it is reported to be slightly soluble to very sparingly soluble in less polar organic solvents such as ether and chloroform.[2][3]

Quantitative Solubility Data

Quantitative solubility data for this compound has been experimentally determined in several polar organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x₁) of Chloramine-B in ethanol, 1-propanol (B7761284), and butan-2-ol from 278.00 K to 323.00 K.[4]

Table 1: Solubility of this compound in Ethanol [4]

| Temperature (K) | Mole Fraction (x₁) x 10³ |

| 278.15 | 10.11 |

| 283.25 | 11.45 |

| 288.00 | 12.89 |

| 293.10 | 14.62 |

| 298.15 | 16.51 |

| 303.05 | 18.63 |

| 308.20 | 21.05 |

| 313.15 | 23.68 |

| 318.10 | 26.54 |

| 323.25 | 29.71 |

Table 2: Solubility of this compound in 1-Propanol [4]

| Temperature (K) | Mole Fraction (x₁) x 10³ |

| 278.20 | 3.42 |

| 283.15 | 3.89 |

| 288.10 | 4.43 |

| 293.05 | 5.04 |

| 298.20 | 5.76 |

| 303.15 | 6.57 |

| 308.10 | 7.49 |

| 313.25 | 8.53 |

| 318.15 | 9.71 |

| 323.10 | 11.04 |

Table 3: Solubility of this compound in Butan-2-ol [4]

| Temperature (K) | Mole Fraction (x₁) x 10³ |

| 278.10 | 2.18 |

| 283.05 | 2.48 |

| 288.20 | 2.82 |

| 293.15 | 3.21 |

| 298.10 | 3.65 |

| 303.25 | 4.16 |

| 308.15 | 4.73 |

| 313.10 | 5.38 |

| 318.20 | 6.12 |

| 323.15 | 6.95 |

The data indicates that the solubility of this compound in these alcohols increases with rising temperature.[4] Among the tested solvents, the solubility follows the order: ethanol > 1-propanol > butan-2-ol.[4]

Experimental Protocol for Solubility Determination

A common and effective method for determining the solubility of a solid in a liquid is the synthetic method, which involves observing the dissolution of the solid phase at various temperatures.

4.1. Materials and Apparatus

-

This compound (analytical grade)

-

Organic solvents (e.g., ethanol, 1-propanol, butan-2-ol, analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath for temperature control

-

Laser monitoring system to observe the solid-liquid equilibrium

-

Calibrated thermometer or temperature probe

4.2. Procedure

-

A known mass of this compound and the selected organic solvent are added to the jacketed glass vessel.

-

The mixture is continuously agitated using a magnetic stirrer to ensure homogeneity.

-

The temperature of the system is precisely controlled by circulating fluid from the thermostatic bath through the jacket of the vessel.

-

The solution is slowly heated at a controlled rate.

-

A laser beam is passed through the solution, and the transmitted light is monitored. The point at which the last solid particles dissolve, resulting in a clear solution and a stable laser reading, is recorded as the equilibrium temperature.[5]

-

This process is repeated for various compositions of the solid-liquid mixture to determine the solubility over a range of temperatures.

4.3. Data Analysis The experimental solubility data can be correlated using thermodynamic models such as the Apelblat equation, which provides a mathematical relationship between solubility and temperature.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the synthetic method.

Synthesis of this compound

For researchers interested in the preparation of Chloramine-B, the following diagram outlines a common synthetic route.

This guide provides essential technical information on the solubility of this compound in organic solvents, which is critical for its application in research and development. The provided data and methodologies serve as a valuable resource for scientists and professionals in the field.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Chloramine-B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is an organochlorine compound utilized as a disinfectant and mild oxidizing agent in various applications, including pharmaceutical formulations and water treatment. Its efficacy is intrinsically linked to its stability and the nature of its degradation products. Understanding the factors that influence its stability and the pathways through which it degrades is critical for ensuring product quality, safety, and shelf-life in drug development and other scientific applications. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of Chloramine-B, including its degradation pathways, influencing factors, and analytical methodologies for its assessment.

Stability Profile of Chloramine-B

The stability of Chloramine-B is influenced by several environmental factors, primarily temperature, pH, and light. In its solid form, Chloramine-B is relatively stable, but its stability decreases in aqueous solutions.

Factors Affecting Stability

-

pH: Chloramine-B is most stable in alkaline to neutral solutions. Acidic conditions lead to rapid decomposition, with the formation of hypochlorous acid. This decomposition can be problematic in formulations, leading to a loss of potency and the generation of reactive species.

-

Temperature: Elevated temperatures accelerate the degradation of Chloramine-B. Thermal analysis has shown that the hydrated form undergoes an endothermic transition between 80°C and 125°C, followed by an exothermic decomposition at 188°C.

-

Light: Exposure to ultraviolet (UV) radiation can induce the photolytic degradation of Chloramine-B. The extent of degradation is dependent on the wavelength and intensity of the light source.

Quantitative Stability Data

While specific tabular data on the stability of Chloramine-B solutions under a wide range of pH and temperatures is not extensively available in the public domain, the general principles of chloramine (B81541) chemistry suggest that the degradation rate increases with decreasing pH and increasing temperature. For general chloramines, it has been noted that they are more stable at a pH between 8.5 and 9.0[1]. The following table summarizes the expected stability trends based on available literature for chloramines in general.

| Parameter | Condition | Effect on Chloramine-B Stability | Reference |

| pH | Acidic (e.g., < 6) | Rapid decomposition | General knowledge |

| Neutral (e.g., 7) | Moderate stability | [2] | |

| Alkaline (e.g., > 8) | Increased stability | [1][2] | |

| Temperature | Low (e.g., 4°C) | Increased stability | [3] |

| Ambient (e.g., 25°C) | Moderate stability | [3] | |

| Elevated (e.g., > 40°C) | Decreased stability | [3] | |

| Light | Dark | Increased stability | [4] |

| UV exposure | Rapid degradation | [5] |

Degradation Pathways of Chloramine-B

Chloramine-B can degrade through several pathways, including hydrolysis, thermal decomposition, and photodecomposition. The predominant pathway and the resulting degradation products are dependent on the specific environmental conditions.

Hydrolysis

In aqueous solutions, Chloramine-B undergoes hydrolysis to form benzenesulfonamide (B165840) and hypochlorous acid. This is a primary degradation pathway under neutral and acidic conditions.

Thermal Degradation

Thermal decomposition of solid Chloramine-B hydrate (B1144303) occurs in two main stages. The initial endothermic stage involves the loss of water of hydration. The subsequent exothermic stage at higher temperatures leads to the breakdown of the molecule into several products.

The thermal decomposition of this compound results in the formation of sodium chloride, benzenesulfonamide, chlorobenzenesulfonamide, diphenyl sulfone, nitrogen, and sulfur dioxide[6].

Photodegradation

While specific studies detailing the photolytic degradation products of Chloramine-B are limited, the general understanding of N-chloro compounds suggests that UV irradiation would lead to homolytic cleavage of the N-Cl bond, generating radical species. These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The rate of photodecay for chloramines is generally faster for species with more chlorine atoms (e.g., trichloramine > dichloramine > monochloramine)[5].

Experimental Protocols for Stability and Degradation Analysis

A stability-indicating analytical method is crucial for accurately quantifying the decrease in Chloramine-B concentration over time and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.

General Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat a solution of Chloramine-B with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period[7]. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of Chloramine-B with 0.1 M to 1 M NaOH at room temperature or elevated temperature[7]. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of Chloramine-B with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature[7].

-

Thermal Degradation: Expose solid Chloramine-B to dry heat (e.g., 80-100°C) for a defined duration[8]. Dissolve the sample in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of Chloramine-B to a light source providing both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[7]. A control sample should be protected from light.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Chloramine-B would involve the following:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the parent compound and its degradation products.

-

Detection: UV detection at a wavelength where Chloramine-B and its potential degradation products absorb is standard.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Example HPLC Parameters (Hypothetical - requires optimization):

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 20-80% B; 15-20 min, 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

Interaction with Pharmaceutical Excipients

Potential incompatibilities can arise from:

-

Acidic Excipients: As Chloramine-B is unstable in acidic conditions, excipients with an acidic nature could promote its degradation.

-

Reducing Agents: Excipients with reducing properties could react with the oxidizing N-Cl group of Chloramine-B.

-

Moisture Content: Excipients with high moisture content could facilitate the hydrolysis of Chloramine-B.

Commonly Used Excipients and Potential Interactions:

| Excipient | Potential for Interaction with Chloramine-B |

| Lactose | Generally considered inert, but the Maillard reaction with amine-containing drugs can occur; this is less likely with Chloramine-B. |

| Starch | Generally considered inert. |

| Microcrystalline Cellulose | Generally considered inert. |

| Magnesium Stearate | Can sometimes interact with APIs; its hydrophobic nature might affect dissolution. |

It is imperative to conduct compatibility studies with the selected excipients for a specific formulation. This typically involves preparing binary mixtures of Chloramine-B and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation over time using a validated stability-indicating method.

Conclusion

The stability of Chloramine-B is a multifaceted issue influenced by pH, temperature, and light. Its degradation can proceed through hydrolysis, thermal decomposition, and photolysis, leading to a variety of degradation products. A thorough understanding of these factors and pathways is essential for the development of stable and effective pharmaceutical formulations. The use of validated stability-indicating analytical methods, developed through rigorous forced degradation studies, is paramount for accurately assessing the stability of Chloramine-B and ensuring product quality and safety. Further research is warranted to generate more comprehensive quantitative stability data and to investigate specific interactions with a broader range of pharmaceutical excipients.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [researchdiscovery.drexel.edu]

- 7. pharmadekho.com [pharmadekho.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of Sodium N-chlorobenzenesulfonamide (Chloramine-B): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in structured tables for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with visualizations of key reaction pathways involving this versatile reagent.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.82 | Doublet | Ortho-protons (H-2, H-6) |

| 7.53 | Doublet | Meta-protons (H-3, H-5) & Para-proton (H-4) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 143.6 | C-1 (ipso-carbon attached to S) |

| 132.8 | C-4 (para-carbon) |

| 129.2 | C-3, C-5 (meta-carbons) |

| 127.1 | C-2, C-6 (ortho-carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational frequencies are listed in the table below.

Table 3: FT-IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Medium | C-H Aromatic Stretch |

| 1476 | Strong | C=C Aromatic Stretch |

| 1447 | Strong | C=C Aromatic Stretch |

| 1310 | Strong | Asymmetric SO₂ Stretch |

| 1156 | Strong | Symmetric SO₂ Stretch |

| 1088 | Strong | C-N Stretch |

| 920 | Strong | S-N Stretch |

| 750 | Strong | C-H Out-of-plane Bend |

| 689 | Strong | C-S Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits a characteristic absorption maximum in the ultraviolet region.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Solvent |

| ~229-245 nm | Water |

Note: The λmax can be influenced by the solvent and pH of the solution.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (Chloramine-B)

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker, Varian)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O) directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Attenuated Total Reflectance (ATR)-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

-

This compound (Chloramine-B) powder

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

-

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in an aqueous solution.

Materials:

-

This compound (Chloramine-B)

-

Distilled or deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) by accurately weighing the solid and dissolving it in a volumetric flask with distilled or deionized water.

-

Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the solvent (distilled or deionized water) to be used as a blank and record the baseline.

-

Rinse the cuvette with one of the sample solutions and then fill it with the same solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity according to the Beer-Lambert law.

-

Signaling Pathways and Experimental Workflows

This compound (Chloramine-B) is a versatile reagent in organic synthesis, primarily utilized as an oxidizing agent. The following diagrams, created using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: General mechanism for the oxidation of alcohols by Chloramine-B.

Caption: Experimental workflow for the synthesis of pyrazolines using Chloramine-B.

References

A Comprehensive Technical Guide to the Safe Handling of Chloramine-B in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for Chloramine-B (Sodium N-chlorobenzenesulfonamide) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

Chloramine-B is an organochlorine compound available as a white crystalline powder with a faint chlorine-like odor.[1][2] It is a versatile reagent used as a disinfectant and an oxidizing agent in various chemical syntheses.[3][4]

Table 1: Physical and Chemical Properties of Chloramine-B

| Property | Value | Reference |

| Chemical Formula | C₆H₅SO₂NClNa | [5] |

| Molecular Weight | 213.62 g/mol | [5][6] |

| Appearance | White crystalline powder | [1][2] |

| Odor | Faint chlorine odor | [1][2] |

| Solubility | Soluble in water and ethanol.[1][6] Slightly soluble in ether and chloroform.[1][6] | [1][6] |

| Melting Point | 170-173 °C | [2] |

| Effective Chlorine Content | 26-28% | [3][5] |

| Stability | Stable under normal conditions, but loses about 0.1% of its effective chlorine content after one year of airtight storage.[5] | [5] |

Hazard Identification and Toxicological Data

Chloramine-B is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8][9] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8]

Table 2: Toxicological Data for Chloramine-B

| Parameter | Value | Species | Reference |

| Acute Toxicity Estimate (ATE), Oral | 300 - 2000 mg/kg | Rat | [2][7] |

| Acute Toxicity (LD50), Dermal | >2000 mg/kg | Rat | [2] |

| Aquatic Toxicity (LC50) | 17.6 mg/L (96 h) | Fish | [2] |

Primary Hazards:

-

Corrosive: Causes severe burns to skin and eyes upon contact.[7][8][10]

-

Irritant: Causes irritation to the respiratory tract upon inhalation.[8][10]

-

Sensitizer: May cause allergic skin reactions or asthma-like symptoms after repeated exposure.[8]

-

Environmental Hazard: Harmful to aquatic life.[9]

Incompatible Materials:

-

Acids: Contact with acids liberates toxic chlorine gas.[2][7]

-

Oxidizing agents, alkalis, and flammable materials: Should be stored separately from these substances.[2][8]

-

Ammonia: Reacts to form toxic chlorine gas.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Chloramine-B to minimize exposure and prevent injury. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Table 3: Recommended Personal Protective Equipment for Handling Chloramine-B

| Protection Type | Specification | Reference |

| Eye Protection | Tightly fitting safety goggles or a face shield. | [7][8][9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use. | [7][8][9] |

| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls. For larger quantities or risk of splashing, a chemical-resistant suit may be necessary. | [7][8][9] |

| Respiratory Protection | For operations generating dust or aerosols, a NIOSH-approved particulate respirator or an air-purifying respirator with appropriate cartridges should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. | [7][8][9] |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7][9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Use non-sparking tools to prevent ignition.[9]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in areas where Chloramine-B is handled or stored.[8]

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8]

-

Keep containers tightly closed and sealed to prevent moisture absorption.[8]

-

Store separately from incompatible materials such as acids, oxidizing agents, alkalis, and flammable substances.[2][8]

-

The storage area should be equipped with suitable materials for spill containment.[8]

First Aid Measures

In case of exposure to Chloramine-B, immediate action is crucial.

Table 4: First Aid Procedures for Chloramine-B Exposure

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [7][8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8] |

Spill and Disposal Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading and entering drains.

-

Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Use non-sparking tools. For large spills, cover with plastic sheeting to prevent spreading and contact emergency personnel.[8]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal:

-

Dispose of Chloramine-B and its containers in accordance with local, state, and federal regulations.[8]

-

Do not dispose of it down the drain.[9]

-

Contaminated packaging should be triple-rinsed and disposed of appropriately.[9]

Experimental Protocols

Synthesis of Chloramine-B

This protocol describes the preparation of Chloramine-B from benzenesulfonamide (B165840).[4]

Methodology:

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of 4-5 N NaOH solution at 25°C with constant stirring until a homogenous solution is formed.

-

Filter the solution.

-

Heat the filtrate to 65-70°C.

-

Bubble chlorine gas slowly through the solution for 1 hour.

-

Continue stirring the mixture for another hour at the same temperature.

-

Heat the mixture to 85°C and filter it through a Schott's funnel to collect the Chloramine-B product.

Kinetic Study: Oxidation of an Alcohol (e.g., 1-Hexanol) with Chloramine-B

This protocol outlines a method for studying the kinetics of alcohol oxidation by Chloramine-B.[3]

Methodology:

-

Solution Preparation: Prepare solutions of 1-hexanol, Chloramine-B, hydrochloric acid (HCl), and a surfactant like sodium lauryl sulphate (SLS) using analytical reagent grade chemicals.

-

Reaction Setup: Conduct the oxidation under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (e.g., 30°C ± 0.1°C). Allow the alcohol and oxidizing agent solutions to equilibrate to the desired temperature.

-

Initiation: Start the reaction by mixing the equilibrated solutions.

-

Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with ice. Treat the unreacted Chloramine-B with 10% potassium iodide and dilute sulfuric acid. Titrate the liberated iodine against a standard sodium thiosulfate (B1220275) solution using starch as an indicator.

-

Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time, where 'a' is the initial concentration and 'a-x' is the concentration at time 't'.

Synthesis of Pyrazolines using Chloramine-B (Adapted from Chloramine-T protocol)

This protocol is adapted from a procedure using Chloramine-T for the synthesis of pyrazolines.[3]

Methodology:

-

Reactant Mixture: Prepare a mixture of an aldehyde hydrazone, an alkene, and Chloramine-B in equimolar proportions in ethanol.

-

Reaction Conditions: Warm the reaction mixture and then reflux for approximately 3 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into crushed ice.

-

Purification: Filter the resulting solid and recrystallize from a suitable solvent or purify by column chromatography to obtain the final pyrazoline product.

Signaling Pathways and Mechanisms of Action

Disinfection Mechanism

The primary mechanism of disinfection by Chloramine-B involves the hydrolysis of the N-Cl bond to release hypochlorous acid (HOCl), a strong oxidizing agent. HOCl disrupts essential cellular processes in microorganisms, leading to their inactivation.

Caption: Hydrolysis of Chloramine-B to produce hypochlorous acid for disinfection.

Experimental Workflow for Kinetic Study

The following diagram illustrates a typical workflow for conducting a kinetic study of a reaction involving Chloramine-B.

Caption: General experimental workflow for a kinetic study using Chloramine-B.

This technical guide is intended to provide comprehensive safety and handling information for the use of Chloramine-B in a laboratory setting. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures related to their work. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.

References

- 1. chloramine-b: Topics by Science.gov [science.gov]

- 2. oxychemicals.com.vn [oxychemicals.com.vn]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 5. web.viu.ca [web.viu.ca]

- 6. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. nj.gov [nj.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

The Genesis of a Germicide: A Technical Guide to the Discovery and Historical Applications of Sodium N-chlorobenzenesulfonamide (Chloramine-B)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium N-chlorobenzenesulfonamide, commercially known as Chloramine-B, emerged in the early 20th century as a significant advancement in the field of antiseptics and disinfectants. This technical guide delves into the discovery of Chloramine-B, providing a historical context for its development and detailing its early applications in medicine and public health. The document outlines the original synthesis, presents key physicochemical data in a structured format, and describes historical experimental protocols for its use. Furthermore, this guide employs Graphviz diagrams to visually represent the synthesis pathway and a historical workflow for its application in wound disinfection, offering a comprehensive resource for understanding the foundational role of this compound in modern hygiene and therapeutic strategies.

Discovery and Historical Context

This compound (Chloramine-B) was first synthesized in 1905 by the British chemist Frederick Daniel Chattaway.[1] His work was documented in the Journal of the Chemical Society, Transactions, and represented a significant contribution to the study of nitrogen halogen derivatives of sulphonamides.[2] The discovery of Chloramine-B and its close analogue, Chloramine-T (sodium N-chloro-p-toluenesulfonamide), was timely, coinciding with a growing understanding of germ theory and the critical need for effective antiseptics, particularly in surgery and for the treatment of wounds.

The early 20th century, and especially the period of World War I, saw a dramatic increase in the demand for potent and stable antiseptics to manage battlefield injuries, which were often heavily contaminated and prone to severe infection.[3] Existing antiseptics like phenol (B47542) (carbolic acid) and hypochlorite (B82951) solutions had limitations, including tissue toxicity and instability.[4][5] The work of scientists like Henry Dakin, who developed a buffered sodium hypochlorite solution (Dakin's solution), highlighted the potential of chlorine-based antiseptics.[4] Chloramine-B and Chloramine-T offered a significant advantage in this context: they were stable crystalline solids that, when dissolved in water, released hypochlorous acid slowly, providing a sustained antiseptic action with reduced irritation to tissues compared to existing chlorine-releasing agents.[6]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅ClNNaO₂S |

| Molecular Weight | 213.62 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 190°C |

| Active Chlorine Content | ~28% |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Ethanol (B145695) | Soluble |

| Ether | Insoluble |

| Chloroform | Insoluble |

Note: The solubility of this compound in polar solvents like water and ethanol increases with temperature.

Experimental Protocols

Synthesis of this compound (Based on Chattaway's Method)

The original synthesis of Chloramine-B by Frederick Daniel Chattaway in 1905 involved the reaction of benzenesulfonamide (B165840) with sodium hypochlorite. A modern adaptation of this method is as follows:

Materials:

-

Benzenesulfonamide

-

Sodium hydroxide (B78521) (NaOH) solution (4-5 N)

-

Chlorine gas (Cl₂)

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus (e.g., Schott's funnel)

Procedure:

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N sodium hydroxide solution at 298K (25°C) with constant stirring.

-

Continue stirring until the solution becomes homogeneous.

-

Filter the resulting solution to remove any impurities.

-

Heat the filtrate to a temperature between 338K and 343K (65-70°C).

-

Slowly bubble chlorine gas through the heated solution over a period of approximately one hour.

-

Maintain the temperature and continue stirring for an additional hour.

-

Increase the temperature to 358K (85°C) and filter the hot solution to collect the precipitated this compound.

-

The resulting product can be dried, yielding approximately 99% of the theoretical amount.[7]

Historical Application Protocol: Wound Disinfection (Early 20th Century)

While specific protocols for Chloramine-B are less documented than for the more widely used Chloramine-T, their similar properties suggest a comparable application method for wound care during the early 20th century. The following is a representative protocol based on the use of chloramines at the time:

Materials:

-

This compound (Chloramine-B) powder

-

Sterile water or saline solution

-

Sterile gauze and bandages

-

Mixing vessel

Procedure:

-

Prepare a 1-2% aqueous solution of Chloramine-B by dissolving the powder in sterile water or saline. For example, to make a 1% solution, dissolve 10 grams of Chloramine-B in 1 liter of water.

-

Cleanse the wound of any gross contamination.

-

Thoroughly irrigate the wound with the prepared Chloramine-B solution.

-

Soak sterile gauze in the Chloramine-B solution and pack the wound.

-

Cover the packed wound with a dry sterile dressing.

-

The dressing would typically be changed one to two times daily, with the wound being irrigated with the Chloramine-B solution at each change.

This method provided a continuous antiseptic effect, helping to prevent or control infection in traumatic and surgical wounds.

Historical Application Protocol: Water Disinfection

Chloramine-B was also employed for the disinfection of drinking water, particularly in situations where a stable and easy-to-handle disinfectant was required.

Materials:

-

This compound (Chloramine-B) powder or tablets

-

Water to be treated

-

Container for treatment

Procedure:

-

For general disinfection of drinking water, a concentration of approximately 5 parts per million (ppm) of Chloramine-B was used.[8] This is equivalent to 5 milligrams of Chloramine-B per liter of water.

-

Add the calculated amount of Chloramine-B to the water and stir to ensure it dissolves completely.

-

Allow a contact time of at least 30 minutes to ensure effective disinfection before consumption. The stability of Chloramine-B provided a longer-lasting residual disinfectant effect compared to chlorine gas or hypochlorite solutions.[9][10]

Visualizations

Synthesis of this compound

References

- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XIX.—Nitrogen halogen derivatives of the sulphonamides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. History of Wound Care | WoundSource [woundsource.com]

- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 8. forgottenbooks.com [forgottenbooks.com]

- 9. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]

Theoretical Perspectives on the Reactivity of Chloramine-B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile reagent that has found significant application as a mild oxidant and chlorinating agent in a variety of chemical transformations.[1] Its reactivity is of considerable interest in organic synthesis and for understanding the degradation pathways of pharmaceuticals and other organic molecules. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of Chloramine-B, integrating findings from experimental kinetic studies and computational chemistry of analogous systems to elucidate its reaction mechanisms and quantify its reactivity.

Chemical Properties and Reactive Species

Chloramine-B, the sodium salt of N-chloro-p-toluenesulfonamide, is known to be a source of electrophilic chlorine.[1] In aqueous solutions, it can exist in equilibrium with several reactive species, the nature and concentration of which are dependent on the pH of the medium. The primary reactive species are thought to be dichloramine-B, hypochlorous acid (HOCl), and the protonated form of Chloramine-B itself.[1]

Theoretical Framework: Insights from Computational Studies

While dedicated theoretical studies on Chloramine-B are limited, significant insights can be drawn from computational investigations of similar N-chloro-sulfonamides, such as sulfamethoxazole. Density Functional Theory (DFT) has been employed to explore the mechanism of N-chlorination, a primary step in the reaction of sulfonamides with chlorinating agents.[2] These studies indicate that the aniline (B41778) moiety is often the most reactive site for chlorination.[2] Furthermore, ab initio calculations on a range of chloramines, bromamines, and bromochloramines have provided benchmark thermochemical data, revealing that these molecules are significantly stabilized by electron correlation, which likely contributes to their high reactivity as electrophilic oxidants.

Computational Methodology for Studying Chloramine-B Reactivity

A robust computational protocol to investigate the reactivity of Chloramine-B would involve the following steps, based on established methodologies for similar systems:[2]

-

Geometry Optimization: The ground state geometries of reactants, transition states, intermediates, and products are optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[3]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along a defined reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.

-

Solvation Effects: The influence of the solvent (typically water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Energy Profile Construction: The Gibbs free energy profile for the reaction pathway is constructed to determine the activation energies and reaction energies.

Reactivity of Chloramine-B in Oxidation Reactions

Chloramine-B is a potent oxidizing agent for a wide range of organic compounds, including amino acids, pharmaceuticals, and organic sulfides. The kinetics of these oxidation reactions have been extensively studied experimentally, providing valuable data on reaction orders, rate constants, and activation parameters.

Oxidation of Amino Acids

The oxidation of amino acids by Chloramine-B and its analogue, Bromamine-B, has been a subject of detailed kinetic investigations. These studies reveal that the reaction rates are influenced by the concentrations of the oxidant, the amino acid, and the hydrogen ion. For instance, the oxidation of acidic amino acids by Bromamine-B shows a first-order dependence on both the oxidant and the amino acid, and an inverse first-order dependence on the hydrogen ion concentration at lower [H+].[4]

Table 1: Kinetic Parameters for the Oxidation of Amino Acids by N-Halo-benzenesulfonamides

| Amino Acid | Oxidant | Temperature (°C) | Rate Law | Activation Energy (Ea) (kJ/mol) | Reference |

| Glutamic Acid | Bromamine-B | 30 | rate = k'[BAB][Amino Acid][H+]⁻¹ | Not Reported | [4] |

| Aspartic Acid | Bromamine-B | 30 | rate = k'[BAB][Amino Acid][H+]⁻¹ | Not Reported | [4] |

| Cysteine | Chloramine-B | 30 | rate = k'[CAB][Cysteine][H+]⁻⁰.⁵ | Not Reported | [5] |

Oxidation of Pharmaceuticals

The oxidative degradation of pharmaceuticals by Chloramine-B is crucial for understanding their environmental fate and for developing analytical methods. A kinetic study on the oxidation of the anti-migraine drug Rizatriptan benzoate (B1203000) (RTB) by Chloramine-B in an acidic medium revealed a first-order dependence on the oxidant and fractional orders with respect to the substrate and HCl.[6]

Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of Rizatriptan Benzoate by Chloramine-B

| Parameter | Value |

| Reaction Order in [CAB] | 1 |

| Reaction Order in [RTB] | Fractional |

| Reaction Order in [HCl] | Fractional |

| Activation Energy (Ea) | 35.1 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 32.6 kJ/mol |

| Entropy of Activation (ΔS‡) | -165.8 J/K/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 82.0 kJ/mol |

| (Data from a study conducted at 298 K)[6] |

Proposed Reaction Mechanisms

Based on experimental kinetic data, several reaction mechanisms have been proposed for the oxidation of organic compounds by Chloramine-B. These mechanisms often involve the formation of an intermediate complex between the substrate and the reactive species of Chloramine-B, followed by a rate-determining step.

General Mechanism for Oxidation of Organic Substrates

The following diagram illustrates a generalized pathway for the oxidation of an organic substrate (S) by Chloramine-B in an acidic medium.

Caption: Generalized mechanism for the oxidation of a substrate by Chloramine-B in acidic medium.

Experimental Protocols

Kinetic Measurement for the Oxidation of Rizatriptan Benzoate by Chloramine-B [6]

-

Instrumentation: A Shimadzu UV-2401 PC UV-vis spectrophotometer was used for kinetic measurements.

-

Reaction Monitoring: The reaction progress was monitored by following the decrease in absorbance of Rizatriptan benzoate at its λmax of 279 nm.

-

Experimental Conditions: The kinetics were studied under pseudo-first-order conditions with the concentration of Chloramine-B being much greater than that of Rizatriptan benzoate. The temperature was maintained at 298 K, and a constant ionic strength was maintained using NaClO4.

-

Reaction Initiation: The reaction was initiated by adding a measured amount of the oxidant solution to the reaction mixture containing the substrate, acid, and NaClO4.

-

Data Acquisition: Absorbance measurements were recorded for at least two half-lives.

-

Data Analysis: The pseudo-first-order rate constants (k') were determined from the slopes of the linear plots of log(absorbance) versus time.

Stoichiometry Determination for the Oxidation of Acidic Amino Acids by Bromamine-B [4]

-

Reaction Setup: Varying ratios of Bromamine-B to the amino acid were mixed in the presence of 0.20 mol dm⁻³ HClO₄.

-

Equilibration: The reaction mixtures were allowed to equilibrate at 30°C for 24 hours.

-

Analysis: The amount of unreacted Bromamine-B was determined by iodometric titration.

-

Stoichiometry Calculation: The stoichiometry of the reaction was determined from the molar ratio of the reactants consumed. For both glutamic and aspartic acids, a 1:2 stoichiometry (amino acid:oxidant) was observed.

Logical Workflow for Theoretical Investigation

A theoretical study to complement experimental findings on Chloramine-B reactivity would follow a logical workflow.

Caption: A logical workflow for the computational investigation of Chloramine-B reactivity.

Conclusion

The reactivity of Chloramine-B is a complex interplay of its chemical properties and the reaction conditions. While experimental kinetic studies have provided a wealth of quantitative data and mechanistic proposals, a deeper, more fundamental understanding requires the application of theoretical and computational chemistry. By integrating the insights from DFT calculations on analogous systems with the extensive experimental data available for Chloramine-B, researchers can gain a more complete picture of its reactivity. This knowledge is invaluable for the rational design of synthetic routes, the prediction of degradation pathways for molecules of interest, and the development of novel applications for this versatile reagent. Future dedicated theoretical studies on Chloramine-B are warranted to further refine our understanding of its reaction mechanisms at a molecular level.

References

- 1. Kinetics of oxidation of amino acids by chloramine T. A reinvestigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Physical Properties of Sodium N-chlorobenzenesulfonamide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B, is an organochlorine compound widely utilized as a disinfectant and an oxidizing agent in various chemical syntheses.[1][2][3][4] Its efficacy and stability are often attributed to its hydrated forms, with the trihydrate being a common commercially available variant. A thorough understanding of the physical properties of this compound trihydrate is paramount for its handling, formulation, and application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound trihydrate are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| Chemical Name | This compound trihydrate | - |

| Common Names | Chloramine-B trihydrate | - |

| CAS Number | 17440-73-2 | [5] |

| Molecular Formula | C₆H₅ClNNaO₂S·3H₂O | [5] |

| Molecular Weight | 267.66 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Odor | Faint chlorine odor | [8] |

| Melting Point | 170-173 °C (Decomposes) | [8][9] |

| Solubility | Soluble in 20 parts water; more soluble in hot water. Soluble in ethanol. Very sparingly soluble in ether and chloroform. | [8][10] |

| Decomposition | Undergoes endothermic transition between 80°C and 125°C with mass loss, followed by an exothermic transition at 188°C. | [11][12] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound trihydrate. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound trihydrate is determined using the capillary method with a melting point apparatus.[5][7][8][9]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound trihydrate sample

-

Spatula

-

Mortar and pestle (optional, for fine powder)

Procedure:

-

Ensure the this compound trihydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the temperature approaches the approximate melting point.[8]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

It is important to note that the compound decomposes around its melting point, which may be observed as discoloration or gas evolution.[11][12]

Determination of Solubility

The solubility of this compound trihydrate in water and other solvents can be determined qualitatively and quantitatively.

2.1 Qualitative Solubility Test

Materials:

-

Test tubes and rack

-

This compound trihydrate sample

-

Solvents (e.g., deionized water, ethanol, ether, chloroform)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 10-20 mg of the sample to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-